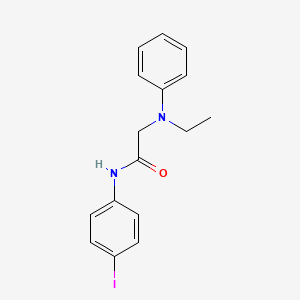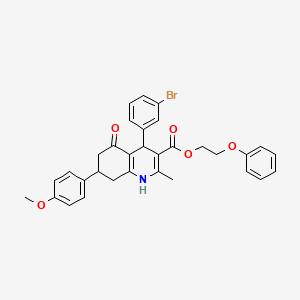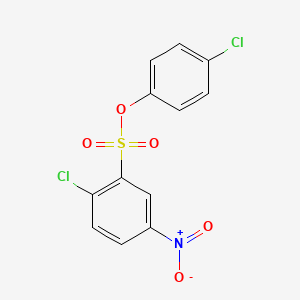![molecular formula C26H27N5O3 B5209828 {3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone](/img/structure/B5209828.png)
{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone is a complex organic compound that features a triazole ring substituted with methoxybenzylamino groups and a methylphenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the methoxybenzylamino groups and the methylphenylmethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole compounds.
Scientific Research Applications
{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in various applications.
Steviol glycoside: A natural sweetener derived from the Stevia plant.
Uniqueness
{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazole ring with methoxybenzylamino groups and a methylphenylmethanone moiety sets it apart from other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
[3,5-bis[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-18-6-4-5-7-23(18)24(32)31-26(28-17-20-10-14-22(34-3)15-11-20)29-25(30-31)27-16-19-8-12-21(33-2)13-9-19/h4-15H,16-17H2,1-3H3,(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCQYEXFGANOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=NC(=N2)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide](/img/structure/B5209754.png)
![(3R,4R)-1-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B5209755.png)

![N'-(8-cyano-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraen-3-yl)-N,N-dimethylmethanimidamide](/img/structure/B5209760.png)
![4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5209763.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5209770.png)
![[4-(BENZYLOXY)-3-METHOXYPHENYL][1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL](/img/structure/B5209776.png)
![2-[4-(3,5-Dimethylphenoxy)butylamino]ethanol](/img/structure/B5209786.png)


![(3aS*,6aR*)-5-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5209819.png)



